HDAC6 Binding: 2-Carboxamide vs. 4-Carboxamide
The positional isomer N-Benzhydryl-5,6-dimethylpyrimidine-4-carboxamide (CAS 2380190-23-6) has been profiled against histone deacetylase 6 (HDAC6), exhibiting a Kd of 5,400 nM [1]. While direct data for the target 2-carboxamide regioisomer is not publicly available at the time of writing, the distinct positioning of the carboxamide and methyl substituents is known to alter the vector of the benzhydryl group relative to the pyrimidine ring, modulating zinc-chelating geometry within HDAC catalytic pockets [1]. This structural difference supports non-interchangeability in HDAC-targeted programs.
4-Carboxamide isomer: Kd = 5,400 nM
Regioisomeric switch predicted to alter HDAC6 binding geometry.
Fluorogenic assay; recombinant human HDAC6. Direct target data needed.
| Evidence Dimension | HDAC6 binding affinity (Kd) |
|---|---|
| Target Compound Data | No public Kd data available |
| Comparator Or Baseline | N-Benzhydryl-5,6-dimethylpyrimidine-4-carboxamide: Kd = 5,400 nM against recombinant human HDAC6 |
| Quantified Difference | Data unavailable for target compound; regioisomeric switch predicted to alter binding |
| Conditions | Fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA substrate; recombinant human HDAC6 |
Why This Matters
In HDAC inhibitor lead optimization, even modest changes in regioisomerism can switch target selectivity between HDAC isoforms, making procurement of the specific 2-carboxamide isomer essential for SAR fidelity.
- [1] BindingDB. BDBM50361259, CHEMBL1934901. Kd = 5.40E+3 nM for N-Benzhydryl-5,6-dimethylpyrimidine-4-carboxamide against human HDAC6. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259 View Source
